(1R,4R)-4-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine Hydrochloride
Description
This compound is a stereospecific hydrochloride salt featuring a cyclohexanamine backbone linked via an ethyl group to a piperazine ring substituted with a 2,3-dichlorophenyl moiety. The (1R,4R) stereochemistry is critical for its pharmacological profile, likely influencing receptor binding and selectivity. The 2,3-dichloro substitution on the phenyl group enhances lipophilicity and may improve affinity for serotonin or dopamine receptors compared to mono-chloro analogs .
Properties
Molecular Formula |
C18H28Cl3N3 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H27Cl2N3.ClH/c19-16-2-1-3-17(18(16)20)23-12-10-22(11-13-23)9-8-14-4-6-15(21)7-5-14;/h1-3,14-15H,4-13,21H2;1H |
InChI Key |
JXHSMPDSVLJZLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Summary
The preparation is generally achieved through a sequence involving:
- Protection of Ethyl 2-(trans-4-aminocyclohexyl)acetate
- Reduction to N-protected 2-((1R,4R)-4-aminocyclohexyl)acetaldehyde
- Reductive amination with 1-(2,3-dichlorophenyl)piperazine
- Deprotection to yield the target cyclohexanamine derivative
- Conversion to the hydrochloride salt form
This approach ensures stereochemical control and high purity of the final product.
Detailed Stepwise Process
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Protection of Ethyl 2-(trans-4-aminocyclohexyl)acetate | Use of suitable protecting group (P) on amino group to form N-protected ethyl 2-((1R,4R)-4-aminocyclohexyl)acetate | Protecting groups ensure selective reactions downstream |
| 2 | Reduction to N-protected aldehyde | Reduction of ester to aldehyde using mild reducing agents (e.g., DIBAL-H) | Controlled conditions to avoid over-reduction |
| 3 | Reductive amination | React aldehyde with 1-(2,3-dichlorophenyl)piperazine or its salt, in presence of reducing agent (e.g., sodium triacetoxyborohydride) | Forms the C-N bond linking cyclohexyl and piperazine moieties |
| 4 | Deprotection | Removal of protecting group under acidic or basic conditions | To liberate free amine |
| 5 | Salt formation | Treatment with hydrochloric acid in methylene chloride with triethylamine and additives like N,N-dimethyl-1H-imidazole-1-carboxamide methyl iodide and tetrabutylammonium bromide to form hydrochloride salt | Reaction monitored by HPLC; purification by filtration, washing, and drying at 65°C |
Reaction Conditions and Monitoring
- The reductive amination and salt formation steps are conducted at room temperature with reaction times around 6 hours.
- Progress is monitored by High-Performance Liquid Chromatography (HPLC) to ensure completion.
- After reaction, the mixture is filtered to remove salts, washed with methylene chloride and water, and purified by recrystallization from ethyl acetate and methanol at 60–65°C, followed by cooling and filtration to isolate the product.
Purification and Yield
- The final hydrochloride salt precipitates upon cooling and is isolated by filtration.
- Washing with ethyl acetate removes impurities, and drying at 65°C yields a pure product suitable for pharmaceutical use.
- Purity is typically above 95%, as confirmed by supplier data and certificates of analysis.
Research Findings and Notes
- The stereochemistry (1R,4R) is critical for biological activity and is maintained throughout the synthesis by starting from stereochemically pure intermediates.
- Protecting groups are essential to prevent side reactions during aldehyde formation and reductive amination.
- Use of phase transfer catalysts such as tetrabutylammonium bromide improves reaction efficiency in the salt formation step.
- The process is scalable and has been described for batch sizes of 100 g or more, indicating industrial applicability.
- Analytical data including HPLC monitoring and purification protocols ensure high-quality product consistent with pharmaceutical standards.
Summary Table of Key Reagents and Conditions
| Step | Reagent(s) | Solvent | Temperature | Time | Purpose |
|---|---|---|---|---|---|
| Protection | Protecting agent (P) | Suitable organic solvent | Ambient | Variable | Amino group protection |
| Reduction | DIBAL-H or equivalent | Organic solvent (e.g., toluene) | Low temp (-78°C to 0°C) | 1-3 hrs | Ester to aldehyde |
| Reductive amination | 1-(2,3-dichlorophenyl)piperazine, NaBH(OAc)3 | Methanol or similar | Room temp | 4-6 hrs | Formation of C-N bond |
| Deprotection | Acid or base | Organic solvent or aqueous | Ambient | 1-2 hrs | Remove protecting group |
| Salt formation | HCl, triethylamine, N,N-dimethyl-1H-imidazole-1-carboxamide methyl iodide, tetrabutylammonium bromide | Methylene chloride | Room temp | 6 hrs | Formation of hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the dichlorophenyl group to a more reduced state, such as a phenyl group.
Substitution: The compound can participate in substitution reactions, especially at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3) are used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce simpler phenyl derivatives.
Scientific Research Applications
Antipsychotic Drug Development
The primary application of (1R,4R)-4-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine Hydrochloride is as an intermediate in the synthesis of Cariprazine and its analogs. Cariprazine is a D2/D3 dopamine receptor antagonist that has shown efficacy in treating schizophrenia and bipolar disorder. Research indicates that compounds like Cariprazine can help manage symptoms of these conditions by modulating dopaminergic activity in the brain .
Synthesis of Desmethyl Cariprazine Hydrochloride
This compound serves as a precursor for Desmethyl Cariprazine Hydrochloride, another derivative that has been studied for its pharmacological properties. The synthesis pathway involves several steps where the compound undergoes transformations to yield derivatives with potentially improved therapeutic profiles .
Neuropharmacological Studies
Research into the neuropharmacological effects of this compound has revealed insights into its mechanism of action. Studies have focused on its impact on neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in mood regulation and psychotic disorders .
Clinical Trials and Efficacy Studies
Clinical trials involving Cariprazine have demonstrated its effectiveness in reducing symptoms associated with schizophrenia and bipolar mania. The compound's ability to selectively target dopamine receptors contributes to its therapeutic effects while minimizing side effects commonly associated with antipsychotic medications .
Data Tables
| Application | Description |
|---|---|
| Antipsychotic Treatment | Used in managing schizophrenia and bipolar disorder |
| Dopamine Receptor Modulation | Acts as a D2/D3 receptor antagonist |
| Synthesis Precursor | Intermediate for Desmethyl Cariprazine synthesis |
Case Study 1: Efficacy in Schizophrenia Treatment
A clinical trial published in a peer-reviewed journal evaluated the efficacy of Cariprazine in patients with schizophrenia. Results indicated significant improvements in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo groups, highlighting the potential of this compound as a vital component in antipsychotic therapy .
Case Study 2: Bipolar Mania Management
Another study focused on patients experiencing manic episodes associated with bipolar disorder. The administration of Cariprazine resulted in rapid symptom relief and was well-tolerated among participants, reinforcing the therapeutic potential of this compound .
Mechanism of Action
The mechanism of action of (1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-AMINEHCL likely involves interaction with specific molecular targets, such as receptors or enzymes. The dichlorophenyl group may play a role in binding to these targets, while the piperazine ring could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-Based Analogues
a. 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol
- Structure: Piperazine with a 4-chlorophenyl-benzyl group and ethanol linker.
- Key Differences: The 4-chloro substitution (vs. 2,3-dichloro) and ethanol linker (vs. ethyl) reduce lipophilicity and alter conformational flexibility. This may decrease CNS penetration compared to the target compound .
b. 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Structure : Piperazine modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and acetic acid.
- Key Differences : The Fmoc group is bulkier and used in peptide synthesis, rendering this compound unsuitable for therapeutic use. The acetic acid linker increases polarity, reducing blood-brain barrier permeability compared to the ethyl linker in the target compound .
c. 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)
Cyclohexanamine Derivatives
a. 4-(2-Methoxyethylidene)cyclohexanamine Hydrochloride
- Structure : Cyclohexanamine with a methoxyethylidene substituent.
- Key Differences: The methoxyethylidene group introduces rigidity and reduces nitrogen accessibility for receptor binding.
Structural-Activity Relationship (SAR) Insights
| Compound | Piperazine Substitution | Linker Type | Chlorination Pattern | MW | Inferred Receptor Affinity |
|---|---|---|---|---|---|
| Target Compound | 2,3-Dichlorophenyl | Ethyl | 2,3-DiCl | ~380 g/mol | High 5-HT1A/D2 selectivity |
| 4-Chlorophenyl-benzylpiperazine | 4-Chlorophenyl | Ethanol | 4-Cl | ~360 g/mol | Moderate 5-HT2A/D3 affinity |
| Fmoc-piperazine acetic acid | Fmoc | Acetic acid | None | ~430 g/mol | Non-therapeutic (synthetic intermediate) |
| Dopamine HCl | None | Ethylamine | None | ~189 g/mol | D1/D2 receptors |
Key Observations :
- Chlorination: 2,3-Dichloro substitution enhances receptor selectivity due to optimal steric and electronic effects compared to mono-chloro analogs .
- Linker Flexibility: Ethyl linkers (target compound) balance lipophilicity and conformational freedom, improving CNS penetration vs. polar linkers like ethanol or acetic acid .
- Stereochemistry: The (1R,4R) configuration in the target compound likely optimizes spatial alignment with receptor binding pockets, a feature absent in racemic or non-chiral analogs .
Biological Activity
The compound (1R,4R)-4-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine Hydrochloride is a significant intermediate in the synthesis of Desmethyl Cariprazine , a derivative of the antipsychotic agent Cariprazine . This compound exhibits notable biological activity, particularly as a dopamine receptor antagonist, which positions it as a candidate for treating psychiatric disorders such as schizophrenia and bipolar disorder.
- CAS Number : 2093293-78-6
- Molecular Formula : C18H28Cl3N3
- Molecular Weight : 392.79 g/mol
- Chemical Structure : The compound contains a piperazine moiety linked to a cyclohexylamine structure, which is essential for its biological interactions.
The primary mechanism of action for this compound involves its affinity for dopamine receptors, specifically the D2 and D3 receptors. The structural modifications, including the presence of the 2,3-dichlorophenyl group and the piperazine ring, enhance its binding affinity and selectivity towards these receptors. This action is crucial for mitigating symptoms associated with psychotic disorders.
Binding Affinities
Research indicates that compounds similar to this compound exhibit varying affinities for dopamine receptors:
| Compound | D2 Affinity (Ki) | D3 Affinity (Ki) | hERG Affinity (Ki) |
|---|---|---|---|
| Cariprazine | 0.5 nM | 0.7 nM | 30 nM |
| Desmethyl Cariprazine | 1.0 nM | 1.5 nM | 25 nM |
| Target Compound | TBD | TBD | TBD |
Note: TBD = To Be Determined based on further studies.
Preclinical Models
In preclinical studies, this compound has shown promise in reducing psychostimulant effects in animal models. For instance, it was observed to mitigate the reinforcing effects of substances like cocaine and methamphetamine without inducing psychostimulant behaviors itself .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Schizophrenia Treatment : Patients treated with Cariprazine demonstrated significant improvements in symptoms, attributed to the compound's potent D2/D3 receptor antagonism.
- Bipolar Mania : Clinical trials indicated that modifications to the piperazine structure could enhance therapeutic outcomes in manic episodes.
Safety and Toxicology
The safety profile of this compound is under continuous evaluation. Early studies suggest a favorable safety margin when compared to traditional antipsychotics; however, attention must be given to potential cardiotoxicity associated with hERG channel interactions.
Toxicological Data Summary
| Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | TBD |
| Chronic Toxicity | TBD |
| Cardiotoxicity Risk | Moderate |
Q & A
Q. What are the recommended synthetic routes for (1R,4R)-4-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine Hydrochloride?
The synthesis typically involves sequential nucleophilic substitution and hydrogenation steps. A common approach includes:
- Step 1 : Reacting 2,3-dichlorophenylpiperazine with a cyclohexene derivative (e.g., trans-4-vinylcyclohexanamine) under alkaline conditions to form the ethyl-linked intermediate.
- Step 2 : Catalytic hydrogenation to reduce double bonds and achieve stereochemical control (1R,4R configuration).
- Step 3 : Hydrochloride salt formation via treatment with hydrogen chloride in ethanol .
Key challenges include minimizing diastereomer formation during hydrogenation, which requires precise temperature control (20–25°C) and catalyst selection (e.g., palladium on carbon) .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological protocols include:
- HPLC-UV/MS : For purity assessment (≥98% by area normalization) and detection of impurities (e.g., diastereomers or unreacted intermediates). Column: C18, mobile phase: acetonitrile/ammonium acetate buffer .
- NMR Spectroscopy : 1H/13C NMR to confirm stereochemistry and piperazine-cyclohexane linkage. Key signals include the cyclohexane axial protons (δ 1.2–1.8 ppm) and piperazine NH (δ 2.5–3.0 ppm) .
- Melting Point : Confirm consistency with literature values (e.g., 225–227°C with decomposition) .
Q. What are the critical storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation.
- Humidity : Maintain desiccated conditions (silica gel) to avoid hydrochloride salt deliquescence.
- Solubility : Prepare fresh solutions in deionized water (pH 4.5–5.5) for biological assays, as prolonged storage in aqueous buffers can lead to hydrolysis .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing diastereomer formation?
- Catalyst Optimization : Use chiral catalysts (e.g., (R)-BINAP-Pd) during hydrogenation to enhance stereoselectivity.
- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time dynamically.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency, while non-polar solvents (e.g., toluene) reduce side reactions during salt formation .
Q. What methodologies are employed to analyze receptor binding affinity and selectivity?
- Radioligand Displacement Assays : Use [3H]-labeled antagonists (e.g., spiperone for dopamine D2/D3 receptors) to measure Ki values. Incubate with HEK-293 cells expressing target receptors and quantify displacement via scintillation counting .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to 5-HT1A or σ receptors. Validate with mutagenesis studies targeting receptor hydrophobic pockets .
Q. How do pH and temperature variations affect the compound's stability in aqueous solutions?
- pH Stability : Degradation accelerates at pH >7 due to piperazine ring hydrolysis. Use buffered solutions (pH 4.5–6.0) for long-term stability.
- Thermal Degradation : Above 40°C, the ethyl linker undergoes oxidative cleavage. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation under controlled conditions .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Purity Reassessment : Verify compound integrity via HPLC and NMR, as impurities (e.g., 4-(3-chlorophenyl)piperazine) can antagonize target receptors .
- Assay Standardization : Use uniform cell lines (e.g., CHO-K1 for GPCR studies) and control for intracellular chloride concentrations, which modulate receptor-ligand interactions .
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 1-(2,3-dichlorophenyl)piperazine derivatives) to identify confounding variables in activity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
